4-(2-Chloro-4-fluorophenyl)piperidine;hydrochloride
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Overview
Description
This compound is commonly used as a pharmaceutical intermediate and research compound . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester. This ester is then reacted with hydrochloric acid to generate the final product .Molecular Structure Analysis
The molecular formula of a similar compound, 4-(4-Fluorophenyl)piperidine hydrochloride, is C11H14FN.ClH . The InChI code is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, 2-fluorobenzoic acid and piperidine react in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester. This ester then reacts with hydrochloric acid to generate the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(4-Fluorophenyl)piperidine, include a density of 1.0±0.1 g/cm3, boiling point of 258.6±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 110.2±27.3 °C .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Neuroleptic Agents : This compound is involved in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. A key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, is prepared starting from commercially available 4,4′-difluorobenzophenone, involving rhodium-catalyzed hydroformylation. Fluspirilen and Penfluridol are obtained by reacting this bromide with specific piperidinol compounds, highlighting the role of 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride in the synthesis of pharmaceuticals with potential applications in treating psychiatric disorders (Botteghi et al., 2001).
Anti-leukemia Activity : Derivatives of 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have been synthesized and characterized. Their anti-tumor activity tests indicated potential bioactivity against leukemia, suggesting a role in the development of new anti-cancer agents (Yang et al., 2009).
Antimycobacterial Activity : Spiro-piperidin-4-ones derived from 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as novel treatments for tuberculosis (Kumar et al., 2008).
Analytical Chemistry
- Quality Control and Stability Studies : A sensitive high-performance liquid chromatographic assay method has been developed for in-process quality control and stability studies of compounds like 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, showcasing the analytical applications of derivatives of 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride (Dwivedi et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target protein .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperidine derivatives are generally well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVHSOHDGPADFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004618-95-4 |
Source
|
Record name | 4-(2-chloro-4-fluorophenyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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